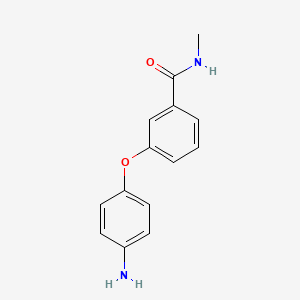

3-(4-Aminophenoxy)-N-methylbenzamide

描述

The compound “3-(4-Aminophenoxy)-N-methylbenzamide” is an amide derivative with an aminophenoxy substituent. The presence of the amide group (-CONH2) and the aminophenoxy group (-OC6H4NH2) suggests that this compound may have interesting chemical properties and could potentially be used in the synthesis of polymers or other complex organic molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide functional group, which is a key structural feature in many biologically active compounds and synthetic polymers . The aminophenoxy group could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .科学研究应用

Antithrombogenic Applications

The compound has been utilized in the synthesis of amino-terminated hyperbranched polyimides which exhibit antithrombogenic properties . These materials are promising for use in biomedical fields such as hemodialysis systems, extracorporeal circulation systems, and intravascular stents due to their improved anticoagulant properties and biocompatibility.

Antibacterial Biomaterials

In addition to antithrombogenic applications, the hyperbranched polyimides synthesized using this compound have shown significant antibacterial properties . This makes them suitable for applications where bacterial resistance is crucial, such as in surgical implants and wound dressings.

Biomedical Anticoagulant Materials

The graft modification of hyperbranched polyimides with phosphorylcholine groups has led to materials with enhanced anticoagulant efficiency . These materials can be used in various biomedical applications where blood-material interactions are critical.

High-Performance Polymers

The compound serves as a monomer in the creation of high-performance polymers like polyimides, which are known for their excellent thermal stability and mechanical strength . These polymers are used in microelectronics, aerospace, and automobile industries.

Soluble Polyimides

By incorporating flexible linkages such as ether groups, the compound contributes to the development of soluble polyimides . These are easier to process and fabricate, making them valuable in advanced technological applications where solubility and processability are required.

Aromatic Poly (Ether Ether Ketone Amide)s

It is also used in the synthesis of aromatic poly (ether ether ketone amide)s, which are processable and exhibit good thermal stability . These polymers have potential applications in areas demanding high thermal resistance without compromising solubility.

Atomic Oxygen Resistant Materials

The compound has been incorporated into co-polyimide fibers to enhance their resistance to atomic oxygen . This property is particularly important for materials used in outer space applications, such as in the construction of spacecraft.

未来方向

属性

IUPAC Name |

3-(4-aminophenoxy)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAAMQDJUGLXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635177 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenoxy)-N-methylbenzamide | |

CAS RN |

284462-56-2 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}acetic acid](/img/structure/B1290363.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)